

# 1,2-Diallylhydrazine dihydrochloride CAS number and molecular structure

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## Compound of Interest

Compound Name: 1,2-Diallylhydrazine  
dihydrochloride

Cat. No.: B1215857

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## An In-depth Technical Guide to 1,2-Diallylhydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2-Diallylhydrazine Dihydrochloride**, consolidating available data on its chemical properties, synthesis, and biological activity. Due to the limited specific research on this compound, information from analogous structures is referenced to provide a broader context for researchers.

## Core Compound Information

CAS Number: 26072-78-6<sup>[1]</sup>

Molecular Structure:

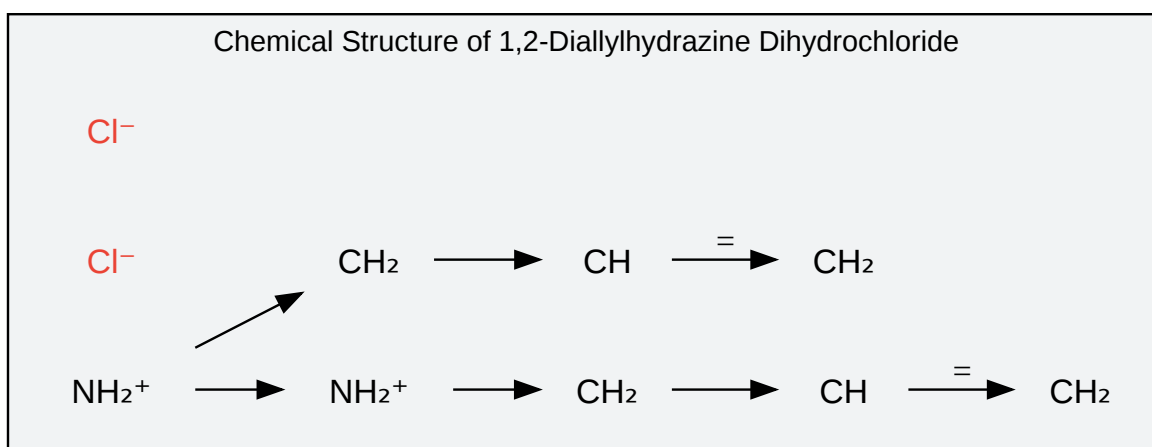
The molecular structure of **1,2-Diallylhydrazine Dihydrochloride** consists of a hydrazine backbone with an allyl group ( $\text{CH}_2=\text{CH}-\text{CH}_2-$ ) attached to each nitrogen atom. The dihydrochloride salt is formed by the protonation of the two nitrogen atoms by two molecules of hydrochloric acid.

- Molecular Formula:  $\text{C}_6\text{H}_{12}\text{N}_2 \cdot 2\text{HCl}$

- Molecular Weight: 185.10 g/mol

Below is a visual representation of the chemical structure.

Chemical Structure of 1,2-Diallylhydrazine Dihydrochloride



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Caption: Structure of **1,2-Diallylhydrazine Dihydrochloride**.

## Quantitative Data

The primary quantitative data available for **1,2-Diallylhydrazine Dihydrochloride** comes from a carcinogenesis study in Swiss mice. The compound was administered in drinking water over the lifetime of the mice.

Experimental Group	Sex	Number of Animals	Lung Tumor Incidence (%)
Control	Female	50	25%
Control	Male	50	26%
0.0625% 1,2-Diallylhydrazine Dihydrochloride	Female	50	80%
0.0625% 1,2-Diallylhydrazine Dihydrochloride	Male	50	80%

Data sourced from Toth & Nagel, 1982.

## Experimental Protocols

This protocol is based on the study "**1,2-diallylhydrazine dihydrochloride** carcinogenesis in mice" published in Oncology (1982) by B. Toth and D. Nagel.

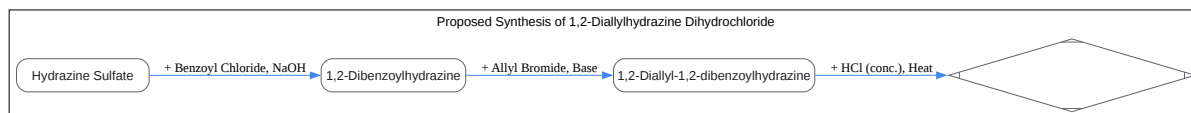
- Test Substance: **1,2-Diallylhydrazine dihydrochloride**.
- Animal Model: 6-week-old randomly bred Swiss mice.
- Administration Route: Oral, via drinking water.
- Dosage: 0.0625% solution of **1,2-Diallylhydrazine dihydrochloride** in drinking water.
- Duration: Continuous administration for the lifetime of the animals.
- Endpoint: Observation of tumor development, with a focus on lung tumors. Histopathological analysis was performed to classify lesions as adenomas and adenocarcinomas.

Caption: Experimental workflow for carcinogenesis study.

A specific, validated synthesis protocol for **1,2-Diallylhydrazine dihydrochloride** is not readily available in the published literature. However, a plausible route can be adapted from

established methods for the synthesis of symmetrical 1,2-dialkylhydrazines. The following multi-step protocol is proposed, based on the alkylation of a protected hydrazine precursor followed by deprotection.

- Step 1: Protection of Hydrazine
  - React hydrazine sulfate with benzoyl chloride in an alkaline solution to form 1,2-dibenzoylhydrazine. This protects the nitrogen atoms and prevents over-alkylation.
- Step 2: Dialkylation
  - Treat the 1,2-dibenzoylhydrazine with a strong base (e.g., sodium hydroxide) to deprotonate the nitrogen atoms.
  - React the resulting anion with an allyl halide (e.g., allyl bromide) in an appropriate solvent. This step should be performed under an inert atmosphere to prevent side reactions. The allyl groups will substitute the hydrogen atoms on the nitrogens.
- Step 3: Deprotection and Salt Formation
  - Hydrolyze the resulting 1,2-di-allyl-1,2-dibenzoylhydrazine using a strong acid, such as concentrated hydrochloric acid. This will cleave the benzoyl protecting groups.
  - The benzoic acid byproduct can be removed by steam distillation.
  - Evaporation of the remaining aqueous solution will yield the crude **1,2-Diallylhydrazine dihydrochloride** salt.
- Step 4: Purification
  - The crude product can be purified by recrystallization from a suitable solvent system, such as absolute ethanol and ether.



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Caption: Proposed synthetic pathway for the target compound.

## Biological Activity and Potential Applications

The primary documented biological effect of **1,2-Diallylhydrazine dihydrochloride** is its carcinogenicity in mice, specifically inducing a high incidence of lung adenomas and adenocarcinomas. This activity is consistent with many other substituted hydrazine compounds, which are known to be carcinogenic, often through metabolic activation to reactive intermediates that can alkylate DNA.

Given its demonstrated carcinogenic properties, its direct application in drug development is unlikely. However, as a research chemical, it could be utilized in the following areas:

- **Cancer Research:** As a tool compound to study the mechanisms of chemically induced lung carcinogenesis.
- **Toxicology:** To investigate the structure-activity relationships of carcinogenic hydrazines.
- **Organic Synthesis:** As a precursor for the synthesis of more complex heterocyclic structures, although its hazardous nature requires careful handling.

At present, there is no information in the public domain regarding the interaction of **1,2-Diallylhydrazine dihydrochloride** with specific signaling pathways. Further research would be required to elucidate its mechanism of action at the molecular level.

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## References

- 1. terrabase-inc.com [terrabase-inc.com]
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